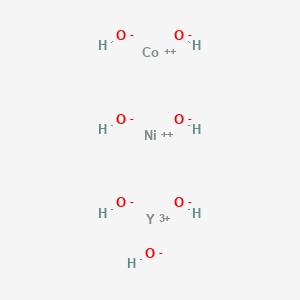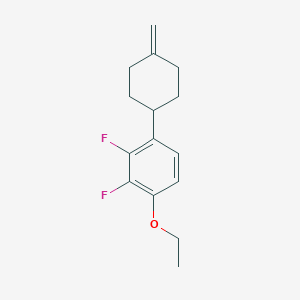
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two long-chain hydrocarbon tails and a central diamide linkage, making it a significant molecule in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide typically involves the reaction of decanediamine with 1,3-dihydroxyoctadecan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the diamide linkage. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of N1,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process. The final product is purified using techniques like crystallization, filtration, and chromatography to remove any impurities and achieve the desired specifications.
化学反应分析
Types of Reactions
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups in the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the diamide linkage.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the diamide linkage can yield amines or alcohols.
科学研究应用
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and bioactive compounds.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its unique physicochemical properties.
作用机制
The mechanism of action of N1,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide involves its interaction with molecular targets and pathways in biological systems. The compound’s amphiphilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. Additionally, its functional groups can interact with specific enzymes and receptors, modulating various biochemical pathways.
相似化合物的比较
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide can be compared with other similar compounds, such as:
N-(1,3-dihydroxyoctadecan-2-yl)hexadecanamide: Similar structure but with a different central linkage.
N-(1,3-dihydroxyoctadecan-2-yl)pentacosanamide: Contains a longer hydrocarbon chain, affecting its physicochemical properties.
Ceramides: A class of compounds with similar amphiphilic properties, widely studied for their role in skin barrier function and cell signaling.
属性
CAS 编号 |
397247-96-0 |
|---|---|
分子式 |
C46H92N2O6 |
分子量 |
769.2 g/mol |
IUPAC 名称 |
N,N'-bis(1,3-dihydroxyoctadecan-2-yl)decanediamide |
InChI |
InChI=1S/C46H92N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-35-43(51)41(39-49)47-45(53)37-33-29-25-26-30-34-38-46(54)48-42(40-50)44(52)36-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h41-44,49-52H,3-40H2,1-2H3,(H,47,53)(H,48,54) |
InChI 键 |
NKCSRXQERCIXFT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)

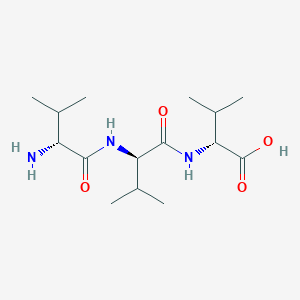
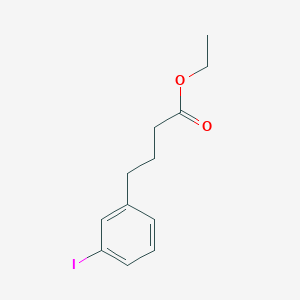

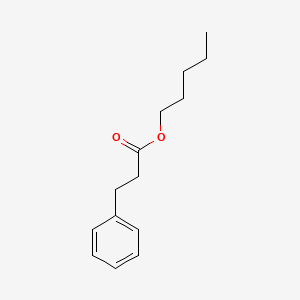
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)
